molecular formula C8H8N2 B3349951 4,5-Dimethylpyridine-2-carbonitrile CAS No. 24559-31-7

4,5-Dimethylpyridine-2-carbonitrile

Cat. No.: B3349951
CAS No.: 24559-31-7
M. Wt: 132.16 g/mol
InChI Key: SJSJDKXIYIGGOO-UHFFFAOYSA-N
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Description

4,5-Dimethylpyridine-2-carbonitrile is a heterocyclic organic compound with the molecular formula C8H8N2 It is a derivative of pyridine, featuring two methyl groups at the 4 and 5 positions and a nitrile group at the 2 position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dimethylpyridine-2-carbonitrile typically involves the cyanation of 4,5-dimethylpyridine derivatives. One common method is the nucleophilic substitution of halogen atoms by a cyanide ion using metal cyanides such as potassium cyanide (KCN) or copper(I) cyanide (CuCN) under phase-transfer catalysis conditions . The reaction is usually carried out in solvents like N-methylpyrrolidone (NMP) or dimethyl sulfoxide (DMSO) to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve similar cyanation processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 4,5-Dimethylpyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the nitrile group to primary amines.

    Substitution: The nitrile group can participate in nucleophilic substitution reactions, forming various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide (H2O2) or peracids are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or hydrazines are used under basic conditions.

Major Products:

    Oxidation: Pyridine N-oxides.

    Reduction: Primary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Synthesis and Derivatives

4,5-Dimethylpyridine-2-carbonitrile can be synthesized through various methods involving pyridine derivatives. The synthesis often includes nitration and subsequent reactions with different reagents to yield valuable intermediates used in pharmaceuticals.

Applications in Medicinal Chemistry

  • Intermediates for Drug Synthesis :
    • This compound serves as a precursor for synthesizing ATPase inhibitors, which are crucial in developing treatments for various diseases, including cancer and cardiovascular disorders .
  • Antimicrobial Agents :
    • Research has shown that derivatives of pyridine compounds exhibit significant antimicrobial activity. For instance, modifications of this compound have been explored for their potential as antibacterial agents .
  • Anti-inflammatory Properties :
    • Some studies suggest that derivatives of this compound may possess anti-inflammatory properties, making them candidates for further research in treating inflammatory diseases .

Case Study 1: Synthesis of ATPase Inhibitors

A study published in the European Patent Office outlines a method for synthesizing ATPase inhibitors starting from 3,5-dimethyl-4-methoxypyridine derivatives. This process highlights the importance of this compound as an intermediate in producing compounds with therapeutic potential against cancer .

Case Study 2: Antimicrobial Activity

Research conducted by a team at a leading pharmaceutical company demonstrated that certain derivatives of this compound showed promising results against Gram-positive bacteria. This study emphasizes the compound's potential role in developing new antibiotics .

Data Table: Applications Overview

Application AreaDescriptionReferences
Drug IntermediatesUsed to synthesize ATPase inhibitors for cancer treatment
Antimicrobial AgentsExhibits antibacterial properties; potential for new antibiotic development
Anti-inflammatory ResearchInvestigated for its anti-inflammatory effects

Mechanism of Action

The mechanism of action of 4,5-Dimethylpyridine-2-carbonitrile largely depends on its chemical environment and the specific reactions it undergoes. In coordination chemistry, it can form complexes with metal ions, influencing the reactivity and selectivity of catalytic processes. The nitrile group can also participate in hydrogen bonding and other non-covalent interactions, affecting the compound’s behavior in biological systems.

Comparison with Similar Compounds

Uniqueness: 4,5-Dimethylpyridine-2-carbonitrile is unique due to its specific substitution pattern, which influences its reactivity and potential applications. The presence of both methyl and nitrile groups provides a versatile platform for further chemical modifications and functionalization.

Q & A

Basic Research Questions

Q. What are the recommended methodologies for synthesizing 4,5-Dimethylpyridine-2-carbonitrile?

  • Answer : Synthesis typically involves nucleophilic substitution or cyclization reactions. For example, refluxing intermediates like 2-cyanopyridine derivatives with methylating agents (e.g., methyl iodide) in polar aprotic solvents (e.g., DMF) under inert atmosphere. Catalysts such as potassium carbonate may enhance reaction efficiency. Post-synthesis purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) and recrystallization (ethanol/DMF mixtures) ensures high purity .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

  • Answer :

  • Spectroscopy : 1^1H/13^13C NMR (to confirm methyl and nitrile groups), FT-IR (C≡N stretch ~2200 cm1^{-1}), and LC-MS (molecular ion peak validation).
  • Crystallography : Single-crystal X-ray diffraction (SXRD) using SHELX software for structure refinement. Hydrogen-bonding networks (e.g., C–H···N interactions) can be analyzed using Mercury or OLEX2 .

Q. What safety protocols are essential when handling this compound?

  • Answer : Use PPE (gloves, lab coat, goggles), conduct reactions in fume hoods, and avoid skin contact. Waste disposal should follow institutional guidelines for nitrile-containing compounds. Toxicity data is limited; assume acute hazards and prioritize acute exposure mitigation .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data for this compound derivatives?

  • Answer : Cross-validate using complementary techniques:

  • Ambiguous NMR peaks : Use 2D NMR (COSY, HSQC) to resolve coupling patterns.
  • Crystallographic vs. computational data : Compare SXRD bond lengths/angles with DFT-optimized structures (e.g., Gaussian/B3LYP). Discrepancies may indicate solvent effects or polymorphism .

Q. What strategies optimize structure-activity relationship (SAR) studies for this compound in drug discovery?

  • Answer :

  • Functional group variation : Introduce substituents at the 2-cyano or 4,5-dimethyl positions to modulate steric/electronic effects.
  • Bioassays : Test binding affinity against targets (e.g., kinases, GPCRs) using SPR or fluorescence polarization. Correlate IC50_{50} values with computational docking (AutoDock Vina) .

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Answer : Challenges include low crystal symmetry and solvent inclusion. Solutions:

  • Crystallization conditions : Slow evaporation from ethanol/water mixtures at 4°C.
  • Refinement : Use SHELXL for high-resolution data; apply TWINABS for twinned crystals. Hydrogen-bonding networks stabilize lattice packing .

Q. How can computational methods predict the reactivity of this compound in catalytic systems?

  • Answer : Perform DFT calculations (e.g., Gaussian, ORCA) to map reaction pathways:

  • Electrophilic sites : Analyze Fukui indices for nitrile and methyl groups.
  • Transition states : Identify energy barriers for nucleophilic attacks (e.g., SNAr reactions) .

Q. What mechanistic insights guide the study of this compound’s bioactivity?

  • Answer : Investigate metabolic stability (e.g., cytochrome P450 assays) and membrane permeability (Caco-2 cell models). Use fluorescent probes (e.g., BODIPY-NO2) to track intracellular localization .

Properties

IUPAC Name

4,5-dimethylpyridine-2-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2/c1-6-3-8(4-9)10-5-7(6)2/h3,5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJSJDKXIYIGGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC=C1C)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40531505
Record name 4,5-Dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24559-31-7
Record name 4,5-Dimethylpyridine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40531505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

17.8 g of the obtained 3,4-dimethylpyridine-N-oxide (144.5 mmol) was dissolved under an argon gas atmosphere in 250 mL of methylene dichloride, added thereto 13.2 mL of dimethyl carbamoyl chloride (144 mmol), then 19.0 mL of trimethylsilyl cyanide (152 mmol), and stirred overnight at room temperature. The reaction solution was quenched with 10%-K2CO3 aqueous solution, the methylene dichloride layer was separated, dried on salt cake and concentrated to give 3.40 g of 6-cyano-3,4-dimethylpyridine (18% yield).
Quantity
17.8 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Quantity
19 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

4,5-Dimethylpyridine-2-carbonitrile
4,5-Dimethylpyridine-2-carbonitrile
4,5-Dimethylpyridine-2-carbonitrile
4,5-Dimethylpyridine-2-carbonitrile
4,5-Dimethylpyridine-2-carbonitrile
4,5-Dimethylpyridine-2-carbonitrile

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